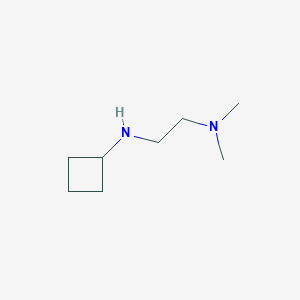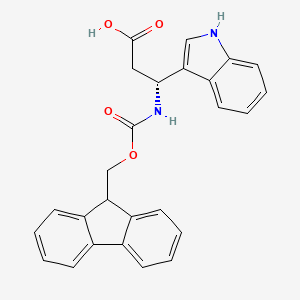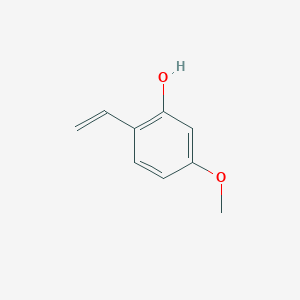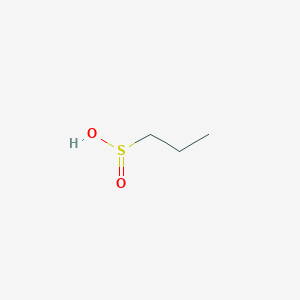
Propanesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanesulfinic acid is an organic compound with the molecular formula C3H8O2S It is a sulfinic acid derivative, characterized by the presence of a sulfinic acid group (-SO2H) attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanesulfinic acid can be synthesized through several methods. One common approach involves the reaction of propane-1-sulfonyl chloride with a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of propane-1-sulfonic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Propanesulfinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to propanesulfonic acid using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to propane-1-thiol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Propanesulfonic acid.
Reduction: Propane-1-thiol.
Substitution: Various substituted propane derivatives depending on the reagents used.
Applications De Recherche Scientifique
Propanesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential to modulate biological pathways.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism by which propanesulfinic acid exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The sulfinic acid group can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. These interactions are mediated through the formation of covalent bonds or reversible interactions with the active sites of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanesulfonic acid: A fully oxidized form of propanesulfinic acid, used in similar applications but with different reactivity.
Methanesulfinic acid: A smaller analog with similar chemical properties but different physical characteristics.
Butanesulfinic acid: A larger analog with similar reactivity but different solubility and stability profiles.
Uniqueness
This compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This dual reactivity makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
55109-28-9 |
|---|---|
Formule moléculaire |
C3H8O2S |
Poids moléculaire |
108.16 g/mol |
Nom IUPAC |
propane-1-sulfinic acid |
InChI |
InChI=1S/C3H8O2S/c1-2-3-6(4)5/h2-3H2,1H3,(H,4,5) |
Clé InChI |
YGUNSCNKBIOMSG-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


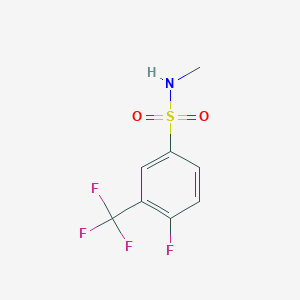
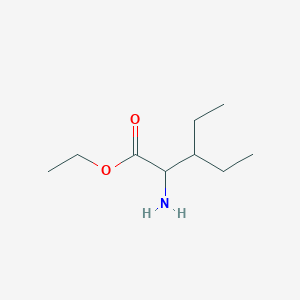

![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
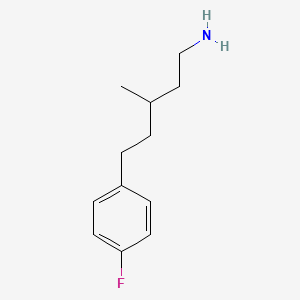
![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)

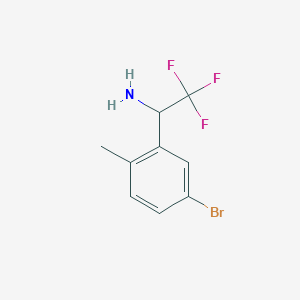
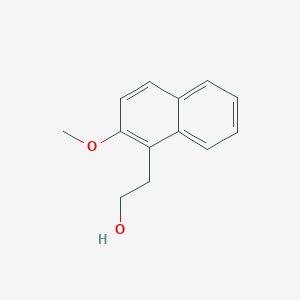
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
